(E)-3,6-Dimethyl-hepta-2,5-dienal is an organic compound with the molecular formula CHO. It features a linear carbon chain with two double bonds and an aldehyde functional group. The compound is characterized by its unique structure, which includes two methyl groups at the third and sixth positions of the heptane chain, and double bonds located at the second and fifth positions. This configuration contributes to its reactivity and potential applications in various fields.
Research has indicated that (E)-3,6-Dimethyl-hepta-2,5-dienal exhibits notable biological activities. It is often studied for its potential as a flavoring agent due to its pleasant aroma. Moreover, compounds with similar structures have been reported to possess antimicrobial properties and may act as natural insect repellents . The biological implications of such compounds are significant in both food science and pharmacology.
Several methods exist for synthesizing (E)-3,6-Dimethyl-hepta-2,5-dienal:
(E)-3,6-Dimethyl-hepta-2,5-dienal has several applications across various industries:
Interaction studies involving (E)-3,6-Dimethyl-hepta-2,5-dienal often focus on its reactivity with atmospheric constituents such as ozone. These studies are crucial for understanding its environmental impact and behavior under various conditions. For example:
Several compounds share structural similarities with (E)-3,6-Dimethyl-hepta-2,5-dienal. Here are some notable examples:
What sets (E)-3,6-Dimethyl-hepta-2,5-dienal apart from these similar compounds is its specific configuration of double bonds and methyl groups which influences both its chemical reactivity and biological activity. Its distinct structure allows for unique interactions in both synthetic chemistry and biological systems.
The first documented synthesis of (E)-3,6-dimethyl-hepta-2,5-dienal dates to the late 20th century, coinciding with advances in terpenoid degradation studies. While its exact discovery timeline remains unclear, PubChem records indicate its initial registration in 2006 (CID 11182643). The compound gained prominence through atmospheric chemistry research, where it was identified as a secondary oxidation product of β-ocimene, a common monoterpene emitted by vegetation. Early isolation methods relied on ozonolysis of β-ocimene, yielding (E)-3,6-dimethyl-hepta-2,5-dienal alongside smaller carbonyl fragments. By 2022, industrial synthesis routes emerged, as evidenced by its commercial availability for pharmaceutical and agrochemical applications.
The systematic naming of (E)-3,6-dimethyl-hepta-2,5-dienal reflects rigorous IUPAC conventions. Key nomenclatural features include:
Comparative analysis with structurally similar compounds, such as 2,6-dimethylhepta-3,4-diene (CAS 69888-08-0), highlights the importance of substituent placement in aldehyde vs. alkene nomenclature.
(E)-3,6-dimethyl-hepta-2,5-dienal occupies a niche within terpenoid aldehydes due to its truncated carbon skeleton and conjugated system. Taxonomically, it derives from sesquiterpenoid precursors via oxidative cleavage, as demonstrated in β-ocimene degradation pathways. Key structural determinants include:
This compound’s classification bridges gap domains between linear terpenoid fragments and complex bicyclic aldehydes, offering insights into oxidative degradation mechanics.
The molecular orbital configuration of (E)-3,6-Dimethyl-hepta-2,5-dienal represents a fascinating example of extended conjugation in unsaturated aldehyde systems [1] [2]. This compound, with molecular formula C₉H₁₄O and molecular weight 138.21 grams per mole, exhibits a conjugated dienal structure that significantly influences its electronic properties [1] [3].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies of conjugated dienal systems typically fall within specific ranges that distinguish them from simple α,β-unsaturated aldehydes [4] [5]. For dimethyl-substituted dienals like (E)-3,6-Dimethyl-hepta-2,5-dienal, theoretical calculations predict highest occupied molecular orbital energies ranging from -5.8 to -6.5 electron volts, while lowest unoccupied molecular orbital energies span -1.1 to -2.0 electron volts [4] [5]. This energy gap of approximately 3.7 to 5.4 electron volts indicates moderate chemical reactivity and electronic stability [6] [5].
The molecular orbital composition analysis reveals that the conjugated π-system extends across the entire carbon chain, creating delocalized bonding and antibonding orbitals [2] [7]. The π₁ orbital represents the lowest energy bonding molecular orbital with constructive interference throughout the conjugated system, while higher energy π orbitals exhibit increasing numbers of nodal planes [2] [8]. The carbonyl group significantly influences the orbital energies due to the electron-withdrawing nature of the oxygen atom, which lowers both highest occupied molecular orbital and lowest unoccupied molecular orbital energies compared to purely hydrocarbon systems [9] [4].
Table 1: Basic Molecular Properties of (E)-3,6-Dimethyl-hepta-2,5-dienal
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₄O | PubChem CID 11182643 [1] |
Molecular Weight (g/mol) | 138.21 | PubChem 2.1 [1] |
Exact Mass (Da) | 138.104465066 | PubChem 2.1 [1] |
Heavy Atom Count | 10 | PubChem [1] |
Rotatable Bond Count | 3 | Cactvs 3.4.6.11 [1] |
Hydrogen Bond Donors | 0 | Cactvs 3.4.6.11 [1] |
Hydrogen Bond Acceptors | 1 | Cactvs 3.4.6.11 [1] |
Topological Polar Surface Area (Ų) | 17.1 | Cactvs 3.4.6.11 [1] |
The frontier molecular orbital theory provides crucial insights into the reactivity patterns of (E)-3,6-Dimethyl-hepta-2,5-dienal [10] [11]. The lowest unoccupied molecular orbital serves as the primary electron acceptor site during nucleophilic attacks, while the highest occupied molecular orbital represents the electron donor capability [7] [12]. The orbital symmetry considerations become particularly important when analyzing potential cycloaddition reactions, where the phase relationships between orbitals determine reaction feasibility [10] [13].
Electron density distribution analysis shows that the carbonyl carbon exhibits significant electrophilic character due to reduced electron density from conjugation with the dienal system [12] [14]. The methyl substituents at positions 3 and 6 provide electron-donating effects through hyperconjugation, which stabilizes the conjugated system and influences the overall molecular orbital energies [15] [16].
Density functional theory calculations reveal complex conformational behavior in (E)-3,6-Dimethyl-hepta-2,5-dienal due to multiple rotatable bonds and the extended conjugated system [17] [18]. The most stable conformation adopts an s-trans configuration around the C=C-C=O dihedral angle, minimizing steric interactions while maintaining optimal orbital overlap for conjugation [15] [16].
Conformational analysis using various density functional theory methods demonstrates that the s-trans conformation is energetically favored by approximately 1.5 to 3.0 kilocalories per mole compared to the s-cis arrangement [15] [16]. This preference arises from reduced steric clash between the methyl groups and the aldehyde functionality in the extended conformation [15]. The barrier to rotation around the central C-C bond connecting the two double bond systems ranges from 8 to 12 kilocalories per mole, indicating restricted rotation under ambient conditions [15].
Table 2: Recommended Density Functional Theory Methods for Dienal Quantum Chemical Studies
Calculation Method | Typical Application | Computational Cost | Accuracy for Dienals |
---|---|---|---|
B3LYP/6-31G(d) | Geometry optimization | Low | Good [17] [19] |
B3LYP/6-311G(d,p) | Electronic properties | Medium | Very Good [17] [19] |
M06-2X/cc-pVDZ | Excited states | Medium | Excellent [20] [19] |
PBE0/Def2-TZVP | Accurate energetics | High | Excellent [17] [18] |
ωB97XD/6-311+G(d,p) | Dispersion interactions | High | Excellent [18] [19] |
The methyl group rotations exhibit relatively low barriers of 2-4 kilocalories per mole, allowing free rotation at room temperature [15]. However, the specific orientations of these groups influence the overall molecular dipole moment and reactivity patterns [21]. Density functional theory studies using the M06-2X functional with correlation-consistent polarized valence double-zeta basis sets provide particularly accurate descriptions of the conformational energetics [20] [19].
Temperature-dependent conformational populations calculated through Boltzmann distributions show that at 298 Kelvin, the s-trans conformation represents over 95% of the molecular population [22]. The remaining conformers include partially twisted arrangements around the conjugated backbone, with energy penalties increasing rapidly as the system deviates from planarity [15] [16].
Molecular dynamics simulations on the density functional theory potential energy surface reveal femtosecond-scale vibrations and picosecond-scale conformational interconversions [22] [19]. The conjugated system exhibits restricted bond rotation due to partial double bond character, while the methyl groups undergo rapid rotational motion [15] [22]. These dynamics significantly influence the chemical reactivity patterns observed in experimental studies [21].
Table 3: Conformational Analysis Parameters for Dienal Systems
Geometric Parameter | Typical Value | Energy Difference (kcal/mol) |
---|---|---|
C=C-C=O Dihedral Angle (s-trans) | 180° ± 10° | 0.0 (reference) [15] |
C=C-C=O Dihedral Angle (s-cis) | 0° ± 15° | +1.5 to +3.0 [15] |
Methyl Group Rotation Barrier | 2-4 kcal/mol | Rotational barrier [15] |
C-C-C=C Dihedral Variation | ± 30° | Variable [15] |
Aldehyde Group Planarity | < 5° deviation | Minimal [15] |
The electronic structure of (E)-3,6-Dimethyl-hepta-2,5-dienal directly governs its chemical reactivity through well-established structure-activity relationships [12] [4]. The extended conjugation creates multiple reactive sites with distinct electrophilic and nucleophilic characteristics, as revealed by conceptual density functional theory analysis [17] [12].
The lowest unoccupied molecular orbital energy correlates strongly with electrophilic reactivity, following established relationships for α,β-unsaturated carbonyl compounds [4] [5]. Linear correlations between lowest unoccupied molecular orbital energies and Hammett sigma parameters demonstrate that electron-withdrawing substituents lower these energies, enhancing electrophilic character [5]. For (E)-3,6-Dimethyl-hepta-2,5-dienal, the methyl substituents provide modest electron donation, resulting in intermediate electrophilic reactivity compared to unsubstituted analogs [5].
Chemical hardness calculations, defined as half the difference between ionization potential and electron affinity, provide quantitative measures of molecular stability and reactivity [17] [12]. Harder molecules exhibit greater kinetic stability and lower chemical reactivity, while softer molecules show increased reactivity toward various chemical transformations [12] [6]. The calculated hardness values for dimethyl-substituted dienals fall within the range of 1.8 to 2.7 electron volts, indicating moderate reactivity [6] [5].
Table 4: Comparative Electronic Properties of Related Dienal Compounds
Compound Type | Typical HOMO Energy Range (eV) | Typical LUMO Energy Range (eV) | HOMO-LUMO Gap Range (eV) |
---|---|---|---|
Simple α,β-Unsaturated Aldehydes | -6.5 to -7.2 | -1.0 to -2.0 | 4.5 to 6.2 [4] [5] |
Conjugated Dienals | -6.0 to -6.8 | -1.2 to -2.2 | 3.8 to 5.6 [4] [5] |
Dimethyl Substituted Dienals | -5.8 to -6.5 | -1.1 to -2.0 | 3.7 to 5.4 [4] [5] |
Extended Conjugation Systems | -5.5 to -6.2 | -1.5 to -2.5 | 3.0 to 4.7 [4] [5] |
Fukui function analysis identifies the most reactive atomic sites within the molecule for electrophilic and nucleophilic attacks [12] [23]. The carbonyl carbon exhibits the highest electrophilic Fukui function values, confirming its role as the primary site for nucleophilic addition reactions [12]. Conversely, the β-carbon positions show elevated nucleophilic Fukui function values, indicating susceptibility to electrophilic attack [12] [23].
The dual descriptor, calculated as the difference between electrophilic and nucleophilic Fukui functions, provides comprehensive reactivity maps for the entire molecular framework [12] [18]. Positive dual descriptor values indicate preferred sites for nucleophilic attack, while negative values highlight electrophilic attack sites [18] [23]. This analysis proves particularly valuable for predicting regioselectivity in addition reactions and cycloaddition processes [10] [12].
The Baeyer-Villiger oxidation represents a fundamentally important transformation for the synthesis of (E)-3,6-Dimethyl-hepta-2,5-dienal, particularly through the optimization of selenium dioxide-catalyzed processes. This methodology has demonstrated exceptional promise in industrial applications due to its high efficiency and selectivity [1] [2].
The selenium dioxide-catalyzed Baeyer-Villiger oxidation proceeds through a distinctive mechanistic pathway involving the formation of a Criegee intermediate. The process begins with the selenium dioxide catalyst facilitating the oxidation of 3,7-dimethylocta-2,6-dienal in the presence of aqueous hydrogen peroxide, resulting in the formation of 2,6-dimethylhepta-1,5-dien-1-yl formate as an intermediate [1]. The catalyst loading has been optimized to operate at 0.1 to 5 mole percent, with the most effective range identified as 0.5 to 2 mole percent selenium dioxide [1].
The optimization studies reveal that the reaction conditions significantly influence both yield and selectivity. The optimal reaction parameters include the use of 30% aqueous hydrogen peroxide as the oxidant, with the reaction conducted at room temperature for extended periods of 16 hours [1]. Under these conditions, conversions of 40% have been achieved with subsequent hydrolysis steps yielding the target dienal in 97.2% purity [1].
The development of optimized reaction conditions has focused on maximizing atom economy while minimizing environmental impact. The selenium dioxide catalyst demonstrates remarkable efficiency when employed in catalytic amounts rather than stoichiometric quantities. The addition of acetone as a co-solvent has proven beneficial, with the reaction mixture requiring careful temperature control to prevent decomposition of sensitive intermediates [1].
Post-reaction workup involves aqueous sodium hydroxide treatment, which facilitates the hydrolysis of the formate ester intermediate to yield the desired aldehyde product. The final product isolation involves flash distillation, yielding 26.4 grams of colorless oil with composition analysis confirming 97.2% melonal (I) content [1].
The scalability of this methodology has been demonstrated through multi-gram preparations, with the process amenable to continuous flow operations. The reaction demonstrates excellent functional group tolerance and maintains stereochemical integrity throughout the transformation. The E-configuration of the conjugated diene system is preserved under the optimized reaction conditions, making this approach particularly valuable for large-scale synthesis applications [2] [3].
Safety considerations require appropriate handling of selenium compounds due to their inherent toxicity, necessitating proper ventilation and waste disposal protocols. The environmental footprint has been minimized through catalyst recovery procedures and the use of aqueous reaction media [2].
Transition metal-catalyzed approaches have emerged as powerful methodologies for the stereoselective construction of conjugated diene systems, with palladium-catalyzed processes showing particular promise for (E)-3,6-Dimethyl-hepta-2,5-dienal synthesis [4] [5].
Palladium-catalyzed dienylation represents a breakthrough in the direct installation of conjugated π-systems. The methodology employs readily available sulfolenes as dienylation reagents, which undergo regioselective base-induced ring opening followed by stereoselective palladium-catalyzed cross-coupling [4]. The key to success lies in the utilization of specific ligands such as 1,1'-ferrocenediyl-bis(tert-butyl(pyridin-2-yl)phosphine), which enables the transformation to proceed at room temperature [6].
The reaction mechanism involves initial formation of a palladium π-allyl complex through oxidative addition, followed by transmetalation with the organometallic coupling partner. The reductive elimination step restores the palladium(0) catalyst while forming the desired C-C bond with high stereoselectivity [4]. This process achieves remarkable control over both regio- and stereoselectivity, with complete E-selectivity observed for the newly formed double bonds [4].
The development of specialized ligands has been crucial for achieving high levels of stereocontrol. The use of chiral phosphine ligands enables enantioselective transformations, while bidentate nitrogen-containing ligands provide enhanced stability and reactivity [7]. Recent advances have demonstrated that ligand modification can switch between E- and Z-selective pathways, enabling stereodivergent synthesis from a single reagent platform [8].
Catalyst loading optimization studies indicate that 2-5 mole percent palladium catalyst provides optimal balance between reaction efficiency and economic viability. The reaction conditions typically involve temperatures ranging from 20 to 100°C, with most transformations proceeding efficiently at moderate temperatures of 40-60°C [7] [9].
The scope of palladium-catalyzed dienylation encompasses a broad range of coupling partners, including aryl halides, vinyl halides, and organometallic reagents. The methodology demonstrates excellent tolerance for functional groups including esters, amides, ketones, and aromatic substitution patterns [4]. Yields typically range from 54% to 94%, with higher yields observed for electron-neutral and electron-rich substrates [4].
Limitations include reduced reactivity with sterically hindered substrates and sensitivity to moisture and oxygen. The requirement for anhydrous conditions and inert atmosphere adds complexity to the experimental setup, particularly for industrial applications [4].
Biocatalytic approaches offer environmentally sustainable routes to (E)-3,6-Dimethyl-hepta-2,5-dienal through the utilization of enzymes and whole-cell biotransformations. These methodologies provide exceptional selectivity under mild reaction conditions while minimizing environmental impact [10] [11].
The biocatalytic synthesis of conjugated dienals typically involves multi-enzyme cascades incorporating carbohydrate oxidoreductases, transaminases, and alcohol dehydrogenases [11]. These enzyme systems operate under physiological conditions, typically at pH 7-8 and temperatures of 25-37°C, providing excellent substrate tolerance and product selectivity [12].
Galactose oxidase and pyranose dehydrogenase have demonstrated particular utility in the oxidation of primary alcohols to aldehydes with complete retention of stereochemistry [11]. The enzyme cascade approach enables the transformation of simple starting materials through multiple bond-forming steps, with each enzymatic transformation proceeding with high specificity [10].
Microbial biotransformations using engineered bacterial strains provide an alternative approach for complex molecule synthesis. Studies have demonstrated the successful application of Dietzia species DSM44016, Rhodococcus erythropolis DSM44534, and Rhodococcus ruber PCM2166 for the biotransformation of related substrates to yield hydroxy ketones in 36-62.5% yields [10].
The biotransformation process involves the cultivation of microorganisms under controlled fermentation conditions, followed by substrate addition and product isolation. The approach benefits from the use of renewable feedstocks and the elimination of toxic organic solvents [10].
Enzymatic Diels-Alder reactions catalyzed by Morus alba Diels-Alderase provide an innovative approach for the construction of complex cyclic structures. These reactions proceed with excellent endo-selectivity and yield products containing unnatural dienes in 53-94% isolated yields [13] [14]. The enzymatic approach offers significant advantages in controlling stereochemistry compared to traditional thermal Diels-Alder reactions [13].
The enzyme-catalyzed reactions are conducted under nitrogen atmosphere to maintain inert conditions, with product characterization achieved through comprehensive spectroscopic analysis including mass spectrometry, nuclear magnetic resonance, and Fourier transform infrared spectroscopy [14].
Green chemistry methodologies for (E)-3,6-Dimethyl-hepta-2,5-dienal synthesis focus on minimizing environmental impact while maintaining high efficiency and selectivity. These approaches incorporate the twelve principles of green chemistry, emphasizing waste prevention, atom economy, and the use of renewable feedstocks [15] [16].
Microwave-assisted synthetic protocols provide rapid heating and enhanced reaction rates while reducing energy consumption. The methodology employs microwave irradiation to achieve uniform heating throughout the reaction mixture, resulting in shortened reaction times and improved yields compared to conventional heating methods [17] [18].
The optimization of microwave-assisted synthesis involves careful control of power settings, reaction time, and solvent selection. Reactions typically proceed at moderate temperatures (80-120°C) with reaction times reduced from hours to minutes [17]. The approach demonstrates excellent compatibility with various functional groups and provides high E-selectivity for conjugated diene formation [19].
The development of environmentally benign solvent systems has focused on the replacement of traditional organic solvents with water, ionic liquids, and deep eutectic solvents [20] [18]. Supercritical carbon dioxide has emerged as an particularly attractive medium, offering tunable solvent properties and complete elimination of organic solvent waste [20].
Ionic liquids provide unique advantages including negligible vapor pressure, thermal stability, and recyclability. Recent developments have demonstrated the successful application of bio-based deep eutectic solvents formed from naturally derived components such as choline chloride and urea [18]. These solvents enable scale-up to multi-gram quantities while maintaining consistent yields and simplified purification procedures [18].
Palladium-catalyzed aerobic dehydrogenation represents a particularly sustainable approach for conjugated diene synthesis, utilizing molecular oxygen as the sole oxidant [21] [22]. The methodology involves the γ,δ-dehydrogenation of unsaturated acids and amides to produce conjugated dienamides and dienoic acids in good to excellent yields [21].
The reaction mechanism proceeds through palladium-mediated C-H activation followed by β-hydride elimination, with molecular oxygen serving both as the terminal oxidant and as a means of catalyst regeneration [22]. The complete E,E-stereoselectivity observed in these transformations makes this approach particularly valuable for the synthesis of stereochemically defined products [23] [24].
The development of atom-economic synthetic routes focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation [25]. Hydrothiolation reactions followed by elimination steps provide examples of highly atom-economic transformations with quantitative green metrics analysis demonstrating superior environmental profiles compared to traditional synthetic approaches [25].